molecular formula C10H22BNO4S B8024631 N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide

Cat. No.: B8024631
M. Wt: 263.17 g/mol
InChI Key: VMQQSBSHIQAOOO-UHFFFAOYSA-N
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Description

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide is a chemical compound with a unique structure that includes a boron-containing dioxaborolane ring and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide typically involves the reaction of a suitable boronic acid derivative with a propylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the dioxaborolane ring. The reaction conditions may include temperatures ranging from room temperature to slightly elevated temperatures, and the reaction time can vary depending on the specific reagents and conditions used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of new derivatives with different functional groups .

Scientific Research Applications

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: A boron-containing compound with similar reactivity.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound used in organic synthesis.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with a similar dioxaborolane ring structure

Uniqueness

Its ability to undergo multiple types of chemical reactions and its use in diverse scientific research areas highlight its versatility and importance .

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BNO4S/c1-9(2)10(3,4)16-11(15-9)7-6-8-12-17(5,13)14/h12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQQSBSHIQAOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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